![molecular formula C12H11ClN4OS2 B2995498 [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea CAS No. 477886-86-5](/img/structure/B2995498.png)

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

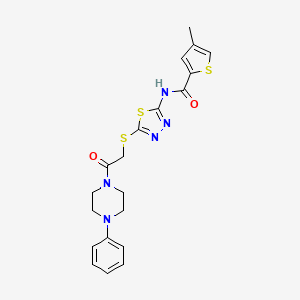

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea is an organosulfur compound with the molecular formula C12H11ClN4OS2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

The synthesis of thioureas, including [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea, often involves the condensation of the acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine . Another method involves the use of a simple chiral amido-thiourea catalyst to control the key hydrocyanation step .

Molecular Structure Analysis

The molecular structure of [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea includes three functional groups: amino, imino, and thiol . The compound has a molecular weight of 326.8 g/mol .

Chemical Reactions Analysis

Thiourea, a component of [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea, exhibits rich dynamical behavior when being oxidized either through a chemical approach or via an electrochemical method .

Physical And Chemical Properties Analysis

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea has a molecular weight of 326.8 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 326.0062810 g/mol .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including compounds like “[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea”, have been studied for their potential as antimicrobial agents. The presence of the thiazole ring is known to contribute to the antimicrobial efficacy of these compounds . Researchers have synthesized various thiazole derivatives and evaluated them for antibacterial and antifungal activities, with some showing promising results .

Antitumor and Cytotoxic Activity

The thiazole moiety is a common feature in many antineoplastic drugs. Studies have indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities. This makes them valuable in the design of new cancer therapies . The specific compound could potentially be explored for its efficacy against various cancer cell lines.

Anti-Inflammatory Activity

Thiazole compounds have been reported to possess anti-inflammatory properties. This is particularly important in the development of new drugs for chronic inflammatory diseases . The compound “[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea” could be investigated for its potential to reduce inflammation in various disease models.

Antiviral Activity

Some thiazole derivatives have shown activity against HIV and other viruses. The structural features of thiazoles can be optimized to enhance their antiviral properties . Research into the specific applications of “[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea” against viral infections could yield valuable insights.

Neuroprotective Activity

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound may have potential applications in protecting neuronal cells from damage or death .

Antidiabetic Activity

Research has suggested that thiazole derivatives can play a role in managing diabetes. They may influence various biological pathways involved in glucose metabolism and insulin sensitivity . The compound “[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea” could be explored for its antidiabetic effects.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress in the body. Thiazole derivatives have shown potential as antioxidants, which could be harnessed in the development of treatments for diseases caused by oxidative damage .

Hepatoprotective Activity

Protecting the liver from various toxins and diseases is another area where thiazole derivatives could be applied. Their hepatoprotective properties could be utilized in creating new liver-targeted therapies .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4OS2/c13-11-15-6-10(20-11)7-18-9-3-1-2-8(4-9)5-16-17-12(14)19/h1-6H,7H2,(H3,14,17,19)/b16-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCNOGIDDKLHOT-FZSIALSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)

![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)

![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)